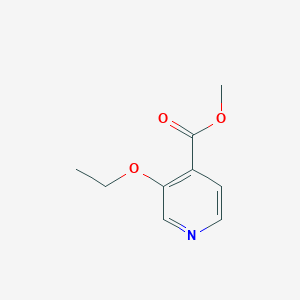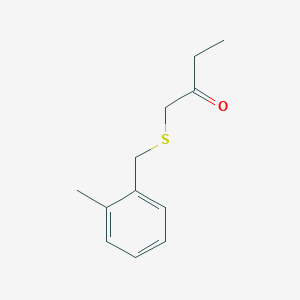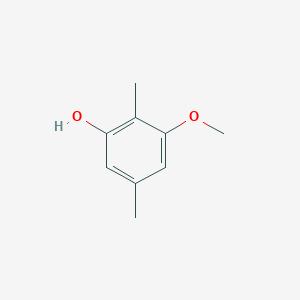![molecular formula C15H18N2O4 B13653522 1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13653522.png)
1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid is a synthetic organic compound with a molecular formula of C15H18N2O4 and a molecular weight of 290.32 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a benzoyl group, and an acetamidomethyl substituent. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid involves several steps. One common synthetic route includes the acylation of pyrrolidine-2-carboxylic acid with 4-(acetamidomethyl)benzoyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine, sodium hydroxide), and acids (e.g., hydrochloric acid, sulfuric acid). The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamidomethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The benzoyl group may also participate in hydrophobic interactions, stabilizing the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-[4-(Methoxymethyl)benzoyl]pyrrolidine-2-carboxylic acid: This compound has a methoxymethyl group instead of an acetamidomethyl group, which may result in different chemical reactivity and biological activity.
1-[4-(Hydroxymethyl)benzoyl]pyrrolidine-2-carboxylic acid: The presence of a hydroxymethyl group can lead to increased polarity and different hydrogen bonding interactions.
1-[4-(Chloromethyl)benzoyl]pyrrolidine-2-carboxylic acid:
Eigenschaften
Molekularformel |
C15H18N2O4 |
|---|---|
Molekulargewicht |
290.31 g/mol |
IUPAC-Name |
1-[4-(acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H18N2O4/c1-10(18)16-9-11-4-6-12(7-5-11)14(19)17-8-2-3-13(17)15(20)21/h4-7,13H,2-3,8-9H2,1H3,(H,16,18)(H,20,21) |
InChI-Schlüssel |
JPVJZEQQTUTPQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


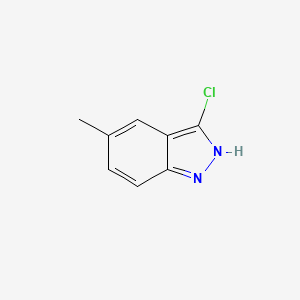
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B13653454.png)
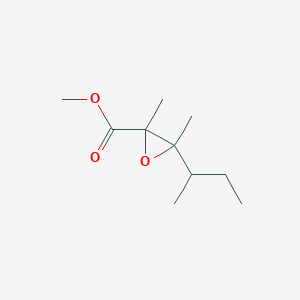
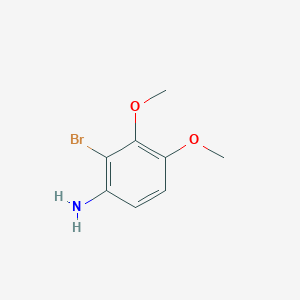
![3-(1-{[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-hydrazono}-ethyl)-8-methoxy-chromen-2-one](/img/structure/B13653483.png)


![Dimethyl({2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine](/img/structure/B13653499.png)

![4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline](/img/structure/B13653508.png)
